molecular formula C7H4F3NO3 B2715976 1,3,4-trifluoro-5-methoxy-2-nitrobenzene CAS No. 66684-67-1

1,3,4-trifluoro-5-methoxy-2-nitrobenzene

Cat. No.: B2715976
CAS No.: 66684-67-1
M. Wt: 207.108
InChI Key: HFZXNTYAVZNVBH-UHFFFAOYSA-N
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Description

1,3,4-Trifluoro-5-methoxy-2-nitrobenzene (CAS 925890-13-7) is a fluorinated aromatic compound with the molecular formula C7H4F3NO3 and a molecular weight of 207.107 g/mol . This compound is characterized by its high density of 1.5±0.1 g/cm³ and a boiling point of 258.0±35.0 °C at standard atmospheric pressure, with a flash point of 109.8±25.9 °C, indicating moderate thermal stability for handling in laboratory environments . The molecular structure, featuring a strategic arrangement of three fluorine atoms, a nitro group, and a methoxy substituent, makes this compound a valuable multifunctional building block in synthetic organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Its specific pattern of electron-withdrawing (fluoro, nitro) and electron-donating (methoxy) groups creates a unique electronic profile ideal for nucleophilic aromatic substitution reactions, allowing researchers to systematically replace fluorine atoms with a variety of nucleophiles to create more complex structures. The compound is classified under HS code 2909309090 and is intended for research use only. It is not for diagnostic, therapeutic, or any human or veterinary use. Appropriate safety precautions must be observed as the compound carries hazard codes indicating it may be a skin and eye irritant .

Properties

IUPAC Name

1,3,4-trifluoro-5-methoxy-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c1-14-4-2-3(8)7(11(12)13)6(10)5(4)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZXNTYAVZNVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1F)F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66684-67-1
Record name 1,3,4-trifluoro-5-methoxy-2-nitrobenzene
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Synthetic Methodologies for the Preparation of 1,3,4 Trifluoro 5 Methoxy 2 Nitrobenzene

Retrosynthetic Analysis and Strategic Disconnections for 1,3,4-Trifluoro-5-methoxy-2-nitrobenzene

Retrosynthetic analysis of this compound involves strategically disconnecting the molecule into simpler, commercially available precursors. The primary disconnections focus on the carbon-heteroatom bonds, leveraging known and reliable chemical transformations.

Key strategic disconnections for the target molecule include:

C-O Bond Disconnection: The methoxy (B1213986) group is a prime candidate for disconnection. This suggests a nucleophilic aromatic substitution (SNAr) pathway where a methoxide (B1231860) anion displaces a suitable leaving group, typically a fluoride (B91410) atom, on a polyfluorinated nitrobenzene (B124822) precursor. This is often the most efficient and common strategy for introducing alkoxy groups onto activated aromatic rings. The logical precursor would be 1,2,4,5-tetrafluoro-3-nitrobenzene (B1580417).

C-N Bond Disconnection: The nitro group can be disconnected, implying an electrophilic aromatic nitration of a 1,2,4-trifluoro-5-methoxybenzene precursor. The success of this step would be highly dependent on the directing effects of the existing fluoro and methoxy substituents.

C-F Bond Disconnection: While synthetically more challenging, C-F bonds can be disconnected. This might suggest a late-stage fluorination reaction or building the molecule from a less fluorinated precursor. Modern approaches, such as transition-metal-catalyzed C-H activation followed by fluorination, fall under this strategy.

Considering the strong activating effect of the nitro group towards nucleophilic substitution, the C-O bond disconnection represents the most logical and industrially viable retrosynthetic pathway.

Classical Synthetic Routes Towards this compound

Classical approaches to synthesizing this molecule primarily revolve around well-established electrophilic and nucleophilic aromatic substitution reactions. The sequence and regioselectivity of these reactions are critical for a successful synthesis.

Electrophilic Aromatic Substitution Pathways Preceding Nitro- and Fluoro-Functionalization

Building the target molecule through a sequence of electrophilic aromatic substitution (EAS) reactions on a simpler benzene (B151609) ring is a theoretical possibility, though often challenging due to regioselectivity issues. In an EAS reaction, substituents already on the ring dictate the position of the incoming electrophile. total-synthesis.comwikipedia.org

Activating and Deactivating Effects: Methoxy groups are strongly activating and ortho-, para-directing, while fluoro groups are deactivating but also ortho-, para-directing. wikipedia.org Nitro groups are strongly deactivating and meta-directing. youtube.comcolumbia.edu

Synthetic Sequence: A plausible, albeit complex, EAS-based synthesis would require a carefully planned sequence of nitration, fluorination, and other functional group interconversions. For instance, starting with a methoxy- and fluoro-substituted benzene, the subsequent nitration step's regioselectivity would be crucial. organic-chemistry.orguomustansiriyah.edu.iq However, controlling the precise placement of three fluorine atoms, a methoxy group, and a nitro group through sequential EAS reactions is exceptionally difficult and generally not a preferred synthetic route for such highly substituted compounds.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Methoxy Group Introduction

The most direct and widely applicable classical route for introducing the methoxy group is through a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This reaction is particularly efficient on aromatic rings that are electron-deficient, a condition met by the presence of multiple fluorine atoms and a powerful electron-withdrawing nitro group. libretexts.orgmdpi.com

The reaction proceeds via a two-step mechanism involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. libretexts.org For the synthesis of this compound, the key reaction would be:

Precursor: 1,2,4,5-tetrafluoro-3-nitrobenzene Nucleophile: Sodium methoxide (NaOMe) Leaving Group: Fluoride ion (F⁻)

The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. uomustansiriyah.edu.iqstackexchange.com In 1,2,4,5-tetrafluoro-3-nitrobenzene, the fluorine atom at the C-5 position is para to the nitro group, making it the most likely site for substitution by the methoxide ion.

PrecursorReagentTypical SolventProductSelectivity
1,2,4,5-Tetrafluoro-3-nitrobenzeneSodium Methoxide (NaOMe)Methanol (MeOH) or Dimethylformamide (DMF)This compoundHigh regioselectivity for the para position

This SNAr strategy is highly effective because the strong electron-withdrawing nature of the nitro group and the remaining fluorine atoms stabilize the negative charge of the Meisenheimer intermediate. libretexts.orgmdpi.com

Regioselective Nitration and Fluorination Techniques in Multi-Substituted Benzene Synthesis

Achieving the correct substitution pattern requires precise control over the regiochemistry of nitration and fluorination steps.

Regioselective Nitration: If synthesizing via nitration of a pre-existing 1,2,4-trifluoro-5-methoxybenzene, the directing effects of the substituents would be paramount. The methoxy group is a powerful ortho-, para-director, while the fluorine atoms are weaker ortho-, para-directors. The combined effect would likely direct the incoming nitro group to the position ortho to the methoxy group (C-6) or the position between the two fluorine atoms (C-3). Achieving exclusive nitration at the desired C-2 position would be challenging and likely result in a mixture of isomers. The nitration of (trifluoromethyl)benzene, a similarly deactivated ring, proceeds much slower than benzene and primarily yields the meta-product. columbia.eduresearchgate.net

Regioselective Fluorination: Introducing fluorine atoms onto an aromatic ring classically involves methods like the Balz–Schiemann reaction (from an amine via a diazonium salt) or nucleophilic substitution on an activated ring using a fluoride source. Given the difficulty of electrophilic fluorination and the challenges of controlling regioselectivity with multiple substituents, building the molecule from a commercially available polyfluorinated starting material is generally preferred.

Modern and Emerging Synthetic Approaches for this compound

Modern synthetic chemistry offers advanced tools, particularly transition-metal-catalyzed reactions, that can provide alternative routes to complex molecules like this compound.

Transition Metal-Catalyzed Coupling Reactions in Benzene Functionalization (e.g., C-F Activation, Suzuki-Miyaura Coupling)

Transition-metal catalysis has revolutionized the formation of C-C and C-heteroatom bonds, and these methods can be applied to the functionalization of fluorinated aromatic compounds. nih.gov

C-F Activation: The activation and subsequent functionalization of C-F bonds, which are typically very strong, is a growing area of research. mdpi.comnih.gov Palladium- and nickel-based catalysts have been shown to mediate the cleavage of C-F bonds, especially when they are positioned ortho to a directing group, such as a nitro group. acs.org A potential modern synthesis could involve a precursor like 1,2,4,5-tetrafluoro-3-nitrobenzene where a catalyst selectively activates the C-F bond at the C-5 position for coupling with a methoxy source. This approach offers an alternative to the classical SNAr pathway and may proceed under different, potentially milder, conditions. mdpi.comresearchgate.net

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed cross-coupling reaction forms a C-C bond between an organoboron compound and an organic halide or triflate. bohrium.comthieme-connect.de While typically used for C-C bond formation, its principles can be extended. A hypothetical Suzuki-type approach for this target molecule is less direct for introducing the methoxy group. However, it could be used to construct the fluorinated aromatic core itself. For example, a suitably substituted boronic acid could be coupled with a fluorinated coupling partner. researchgate.netdocumentsdelivered.com The regioselectivity in such reactions is often governed by a combination of steric and electronic factors. bohrium.comdocumentsdelivered.com

Reaction TypeCatalyst System (Example)Potential ApplicationKey Advantage
C-F Activation/AlkoxylationPalladium or Nickel complexes with specialized ligandsDirect replacement of a C-F bond with a C-OMe bond on a polyfluoronitrobenzene precursor. acs.orgPotential for high selectivity and functional group tolerance under catalytic conditions.
Suzuki-Miyaura CouplingPd(PPh₃)₄ or similar Pd(0) complexesConstruction of the substituted benzene ring from smaller fragments.High reliability and tolerance for a wide range of functional groups. bohrium.comthieme-connect.de

Photochemical and Electrochemical Methods for Aromatic Synthesis

Advanced synthetic strategies are moving beyond traditional thermal reactions to harness light and electricity for the construction of complex aromatic compounds. While specific methodologies for this compound are not extensively detailed in the literature, the principles of photochemical and electrochemical synthesis are broadly applicable to fluorinated and nitrated aromatics.

Photochemical Methods involve the use of light to initiate chemical reactions, often providing unique reactivity that is inaccessible through ground-state thermal processes. rsc.orgresearchgate.netnih.gov Visible-light photoredox catalysis, in particular, has emerged as a powerful tool for forming carbon-fluorine (C–F) bonds under mild conditions. nih.govacs.orgmorressier.commdpi.com This technique uses a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) processes. acs.org For the synthesis of a trifluorinated compound, this could involve the photocatalytic fluorination of a suitable aromatic precursor. The reaction can be mediated by transition-metal (e.g., Ruthenium, Iridium) or organic photocatalysts, which facilitate the generation of highly reactive intermediates that lead to C-F bond formation. mdpi.comnumberanalytics.commdpi.com Photochemical activation does not require harsh reagents and often proceeds with high selectivity, making it an attractive methodology in the context of green chemistry as the photon can be considered a "traceless reagent." rsc.orgresearchgate.net

Electrochemical Methods utilize electrical current to drive oxidation and reduction reactions. nih.gov This approach, known as electrosynthesis, offers a high degree of control over reaction conditions by tuning the electrode potential. nih.govchemistryworld.com Electrochemical fluorination (ECF) is a well-established technique for preparing organofluorine compounds. numberanalytics.comwikipedia.org It can be performed through various routes, such as the Simons process, which involves the electrolysis of an organic compound in hydrogen fluoride, or in organic media using fluoride salts. wikipedia.orgcecri.res.in In the context of synthesizing this compound, ECF could potentially be applied to a methoxy-nitrobenzene precursor to introduce the fluorine atoms. cecri.res.in Furthermore, electrochemical methods can be used to synthesize alkyl nitroaromatic compounds through nucleophilic aromatic substitution. acs.org These techniques avoid the need for stoichiometric chemical oxidants or reductants, reducing waste and often improving safety. nih.gov

Table 1: Comparison of Photochemical and Electrochemical Synthesis Methods for Aromatic Compounds
FeaturePhotochemical Methods (Photoredox Catalysis)Electrochemical Methods (Electrosynthesis)
Energy SourceVisible or UV Light (Renewable) numberanalytics.comElectrical Current
Key PrincipleExcited-state photocatalyst initiates single-electron transfer (SET) acs.orgmdpi.comDirect electron transfer at an electrode surface to drive redox reactions nih.gov
Reaction ConditionsTypically very mild (room temperature, low pressures) dntb.gov.uaOften mild, avoids harsh chemical reagents chemistryworld.com
ReagentsRequires a photocatalyst (metal-based or organic dye) and a light source mdpi.comRequires an electrolyte; can often avoid stoichiometric oxidants/reductants nih.gov
Selectivity ControlHigh selectivity possible through catalyst and reaction design mdpi.comPrecisely controlled by adjusting electrode potential nih.gov
ApplicabilityC-F bond formation, C-H functionalization, trifluoromethylation mdpi.commdpi.comFluorination, C-H functionalization, redox reactions (e.g., nitro group modifications) numberanalytics.comcecri.res.inacs.org

Flow Chemistry and Continuous Processing Techniques for Enhanced Synthesis

Flow chemistry, where reactants are continuously pumped through a reactor, has become a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing. mit.edursc.org These benefits are particularly relevant for the synthesis of compounds like this compound, which involves potentially hazardous reagents and highly exothermic reactions such as nitration. beilstein-journals.orgvapourtec.com

The primary advantages of continuous flow systems stem from their high surface-area-to-volume ratio, which allows for superior heat and mass transfer. mit.edu This characteristic is crucial for aromatic nitration, a notoriously fast and exothermic process. beilstein-journals.org In a batch reactor, localized hotspots can lead to poor selectivity, byproduct formation, and potential thermal runaway events. rsc.org In a flow reactor, the temperature can be precisely controlled, minimizing these risks and often leading to a cleaner product with higher yields. vapourtec.com

Furthermore, flow chemistry enables the safe handling of hazardous materials. rsc.org For instance, the synthesis of highly fluorinated aromatics could involve elemental fluorine (F₂) or other reactive fluorinating agents. beilstein-journals.org These can be generated and used in situ within a closed-loop flow system, minimizing operator exposure and the risks associated with storing large quantities of dangerous substances. beilstein-journals.org The small reactor volume at any given time significantly enhances the safety profile of the process. vapourtec.com

The modular nature of flow systems also allows for the "telescoping" of multiple reaction steps into a single, continuous sequence without the need to isolate and purify intermediates. researchgate.netchemistryviews.org This can dramatically reduce synthesis time, solvent usage, and waste generation. For a multi-step synthesis of a substituted nitrobenzene, a flow process could integrate fluorination, methoxylation, and nitration steps, streamlining the entire manufacturing process. researchgate.net The scalability of flow reactions is often more straightforward than for batch processes, as production can be increased by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel). rsc.org

Table 2: Advantages of Flow Chemistry vs. Batch Processing for Aromatic Synthesis
ParameterFlow Chemistry / Continuous ProcessingTraditional Batch Processing
SafetyEnhanced safety due to small reaction volumes and superior temperature control; ideal for hazardous reagents and exothermic reactions. vapourtec.combeilstein-journals.orgHigher risk of thermal runaway and exposure to hazardous materials due to large volumes. rsc.org
Heat & Mass TransferExcellent; high surface-area-to-volume ratio allows for precise temperature control and efficient mixing. mit.eduOften poor and non-uniform, leading to hotspots and potential side reactions. beilstein-journals.org
Reaction ControlPrecise control over stoichiometry, residence time, and temperature. vapourtec.comLess precise control, especially in large-scale reactors. beilstein-journals.org
ScalabilityScalable by extending run time or numbering-up reactors; highly reproducible. rsc.orgScaling up can be complex and may require significant re-optimization.
EfficiencyOften higher yields and purity; allows for telescoping of reaction steps, reducing waste and work-up. researchgate.netchemistryviews.orgIsolation of intermediates often required, increasing solvent use and waste. core.ac.uk
ApplicabilityNitration, fluorination (including with F₂), photochemical reactions, high-pressure/high-temperature reactions. vapourtec.combeilstein-journals.orgresearchgate.netStandard laboratory and industrial synthesis method, but limited for some hazardous or highly energetic reactions. beilstein-journals.org

Green Chemistry Principles Applied to the Synthesis of this compound

The synthesis of complex specialty chemicals like this compound traditionally relies on methods that can be resource-intensive and generate significant waste. The application of green chemistry principles aims to address these issues by designing chemical processes that are more sustainable, efficient, and environmentally benign. mdpi.com This involves a holistic approach that considers all aspects of a synthesis, from the choice of starting materials and solvents to the energy consumed and the waste produced. emergingpub.com

Solvent Selection and Alternative Reaction Media (e.g., Ionic Liquids, Supercritical Fluids, PEG)

Solvent use is a major contributor to the environmental impact of chemical manufacturing. emergingpub.com Many classical syntheses of aromatic compounds employ volatile organic compounds (VOCs) such as chlorinated hydrocarbons or polar aprotic solvents like dimethylformamide (DMF), which pose health and environmental risks. Green chemistry promotes the use of safer, alternative reaction media.

Ionic Liquids (ILs) are salts that are liquid at or near room temperature. They are characterized by negligible vapor pressure, which eliminates air pollution from solvent evaporation. Their tunable properties (polarity, solubility) allow them to be designed for specific reactions. In the context of aromatic synthesis, ILs can serve as recyclable solvents and, in some cases, as catalysts for reactions like transition-metal-mediated couplings.

Supercritical Fluids (SCFs) , most notably supercritical carbon dioxide (scCO₂), represent another green solvent alternative. Above its critical temperature (31.1 °C) and pressure (73.8 bar), CO₂ exists as a fluid with properties of both a liquid and a gas. It is non-toxic, non-flammable, inexpensive, and readily available. After the reaction, the CO₂ can be returned to its gaseous state simply by reducing the pressure, allowing for easy product separation and solvent recycling.

Polyethylene Glycol (PEG) is a non-toxic, biodegradable, and relatively inexpensive polymer that can be used as a reaction medium. Low-molecular-weight PEG is a liquid at moderate temperatures and can dissolve a range of organic and inorganic reagents, offering a benign alternative to traditional organic solvents.

Table 3: Comparison of Conventional and Green Solvents for Aromatic Synthesis
Solvent TypeExamplesAdvantagesDisadvantages
ConventionalToluene, Dichloromethane, DMFWell-established solubility and reactivity profiles.Often volatile (VOCs), toxic, flammable, and/or environmentally persistent.
Ionic Liquids (ILs)[BMIM][BF₄], [EMIM][OAc]Negligible vapor pressure, high thermal stability, tunable properties, potential for recyclability.Higher cost, potential toxicity and biodegradability concerns, viscosity can be high.
Supercritical Fluids (SCFs)Supercritical CO₂ (scCO₂)Non-toxic, non-flammable, inexpensive, readily available, easy product separation, fully recyclable.Requires high-pressure equipment, poor solubility for some polar substrates.
Polyethylene Glycol (PEG)PEG-200, PEG-400Low toxicity, biodegradable, low cost, thermally stable.Can be viscous, may require elevated temperatures to be liquid, product separation can be challenging.

Atom Economy and Waste Minimization Strategies in Synthetic Pathways

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org A reaction with high atom economy maximizes the use of starting materials and minimizes the generation of byproducts, which are effectively waste. core.ac.uk This is distinct from reaction yield, which only measures the amount of product obtained relative to the theoretical maximum.

Traditional aromatic nitration, a key step in synthesizing nitroaromatics, is a classic example of a reaction with poor atom economy. wikipedia.orgmasterorganicchemistry.com The widely used mixed-acid method (HNO₃ + H₂SO₄) generates the electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com While effective, the sulfuric acid acts as a catalyst and dehydrating agent but is not incorporated into the final product. This process generates large volumes of spent acid, which requires costly neutralization and disposal. rsc.org

To improve atom economy and minimize waste, research focuses on developing alternative synthetic routes. core.ac.ukemergingpub.comcopadata.com Strategies include:

Catalytic Reactions: Replacing stoichiometric reagents with catalytic alternatives is a primary goal. For nitration, this could involve solid acid catalysts or metal-based catalysts that can be recovered and reused, generating only water as a byproduct. rsc.orgbohrium.com

Reaction Design: Choosing reaction types that are inherently atom-economical, such as addition or rearrangement reactions, over less efficient substitutions or eliminations.

Table 4: Theoretical Atom Economy Comparison for Aromatic Nitration
Reaction TypeGeneral EquationByproductsTheoretical Atom Economy
Mixed-Acid NitrationAr-H + HNO₃ + H₂SO₄ → Ar-NO₂ + H₂O + H₂SO₄H₂O (and spent H₂SO₄ as waste stream)Low (e.g., ~51% for nitrobenzene, excluding the recycled acid from the calculation but not the waste stream it creates). rsc.org
Hypothetical Catalytic C-H NitrationAr-H + HNO₃ --[Catalyst]--> Ar-NO₂ + H₂OH₂OHigher (e.g., ~87% for nitrobenzene). rsc.org

Catalyst Development for Sustainable Synthesis of this compound

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, while minimizing waste. The development of novel catalysts is critical for the sustainable synthesis of fluorinated nitroaromatics.

Catalysts for Nitration: The reliance on stoichiometric amounts of sulfuric acid in traditional nitration is a major sustainability issue. wikipedia.org Research efforts are directed towards developing heterogeneous solid acid catalysts, such as zeolites, modified silica (B1680970), or sulfated metal oxides (e.g., sulfated zirconia). researchgate.net These catalysts offer several advantages:

They are easily separated from the reaction mixture by filtration, simplifying product work-up.

They can be regenerated and reused over multiple cycles.

They can offer improved regioselectivity, leading to fewer unwanted isomers.

They eliminate the need for corrosive mineral acids, creating a safer and more environmentally friendly process. acs.orgacs.org

Catalysts for Fluorination: The introduction of fluorine atoms often requires harsh reagents. wikipedia.org Modern catalyst development focuses on transition-metal catalysis and organocatalysis to achieve C-F bond formation under mild conditions. Palladium-based catalysts, for example, have been developed for the fluorination of aryl halides and triflates. acs.org Similarly, photocatalysis, using either transition metal complexes or organic dyes, provides a sustainable route to activate substrates for fluorination using visible light as the energy source. mdpi.comnumberanalytics.commdpi.com These catalytic systems can operate at room temperature and tolerate a wide range of functional groups, making them suitable for the late-stage functionalization of complex molecules. mdpi.com

Table 5: Modern Catalysts for Sustainable Aromatic Synthesis
ReactionCatalyst TypeExamplesAdvantages for Sustainability
NitrationHeterogeneous Solid AcidsZeolites (e.g., Beta zeolite), Sulfated Zirconia, MoO₃/SiO₂ researchgate.netReusable, easily separated, eliminates corrosive liquid acid waste, improves safety. acs.orgacs.org
Homogeneous Metal CatalystsZirconium(IV) complexes, Copper nitrate (B79036) rsc.orgsci-hub.seHigh activity and selectivity, can operate under non-acidic conditions. rsc.org
FluorinationTransition-Metal CatalystsPalladium, Copper complexes mdpi.comacs.orgHigh efficiency and selectivity for C-F bond formation under mild conditions. acs.org
Photoredox CatalystsRuthenium(II), Iridium(III) complexes; Organic Dyes mdpi.comUses visible light as a renewable energy source, operates at ambient temperature, mild conditions. numberanalytics.com
OrganocatalystsChiral amines, phosphinesMetal-free, avoids heavy metal contamination, enables asymmetric synthesis.

Reactivity and Mechanistic Investigations of 1,3,4 Trifluoro 5 Methoxy 2 Nitrobenzene

Transformations of the Nitro Group in 1,3,4-Trifluoro-5-methoxy-2-nitrobenzene

The nitro group is one of the most versatile functional groups in organic synthesis, primarily due to its ability to be reduced to various other nitrogen-containing functionalities.

The reduction of the nitro group in this compound can be controlled to yield either the corresponding aniline (B41778) (amino derivative) or the intermediate hydroxylamine (B1172632) derivative. The choice of reducing agent and reaction conditions is critical for achieving selectivity.

Reduction to Amino Derivatives: Complete reduction of the nitro group to an amino group (-NH₂) is a common transformation. Several methods are effective for this purpose:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd/C), platinum (PtO₂), or Raney nickel is a clean and efficient method.

Metal-Acid Systems: Classic methods involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst (e.g., FeCl₃ and activated carbon) can selectively reduce nitro groups. researchgate.net

Borohydride (B1222165) Systems: Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitroarenes on its own, but its reactivity can be enhanced with additives. jsynthchem.com For example, systems like NaBH₄-FeCl₂ have been shown to be effective for the selective reduction of nitro groups in the presence of other reducible functionalities like esters. d-nb.info

Reduction to Hydroxylamino Derivatives: Partial reduction of the nitro group to a hydroxylamino group (-NHOH) requires milder and more controlled conditions. This transformation is an intermediate step on the pathway to the amine. Specific reagents for this include:

Zinc dust in the presence of a neutral salt solution like ammonium (B1175870) chloride (NH₄Cl).

Catalytic reduction under carefully controlled conditions with specific catalysts. The synthesis of various hydroxylamino derivatives from nitroaromatics has been documented. google.com

The table below outlines common methodologies for the selective reduction of the nitro group.

Target Functional GroupMethodologyTypical ReagentsProduct Name
Amino (-NH₂)Catalytic HydrogenationH₂, Pd/C2,4,5-Trifluoro-3-methoxyaniline
Amino (-NH₂)Metal in AcidFe, HCl2,4,5-Trifluoro-3-methoxyaniline
Amino (-NH₂)Transfer HydrogenationN₂H₄·H₂O, FeCl₃, C2,4,5-Trifluoro-3-methoxyaniline
Hydroxylamino (-NHOH)Metal in Neutral SaltZn, NH₄ClN-(2,4,5-Trifluoro-3-methoxyphenyl)hydroxylamine

Reductive Cyclization Reactions of the Nitro Group

The nitro group of this compound is a key functional group that can undergo reductive cyclization, a versatile transformation in organic synthesis for the construction of various nitrogen-containing heterocyclic compounds. This process typically involves the reduction of the nitro group to an intermediate species, such as a nitroso, hydroxylamino, or amino group, which then undergoes an intramolecular cyclization with a suitably positioned neighboring group.

In the case of this compound, the presence of ortho- and meta-fluorine atoms and a meta-methoxy group relative to the nitro group can influence the course of these reactions. The specific products obtained from reductive cyclization are highly dependent on the reducing agent employed and the reaction conditions. Common reducing agents used for such transformations include catalytic hydrogenation (e.g., H₂/Pd-C), metal catalysts in acidic media (e.g., Fe/HCl, SnCl₂/HCl), and other reagents like sodium dithionite.

One potential and well-documented reductive cyclization pathway for ortho-nitroaryl compounds is the formation of benzofuroxans (1,2,3-benzoxadiazole 1-oxides). This transformation can be initiated by various reagents, including phosphites and azides. The reaction proceeds through the deoxygenation of the nitro group to a nitroso intermediate, which then undergoes cyclization. The highly electrophilic nature of the benzene (B151609) ring in this compound, due to the presence of three fluorine atoms and a nitro group, may facilitate such intramolecular cyclizations.

Furthermore, if the methoxy (B1213986) group or one of the fluorine atoms were to be replaced by a suitable tethered functional group, a wider range of heterocyclic systems could be accessed through reductive cyclization. For instance, the presence of a tethered carbonyl compound at a neighboring position could lead to the formation of quinoline (B57606) or quinoxaline (B1680401) derivatives upon reduction of the nitro group. rylene-wang.com

The general mechanism for reductive cyclization of a generic ortho-substituted nitroarene is depicted below:

Table 1: Potential Heterocyclic Systems from Reductive Cyclization of Substituted Nitroaromatics

Starting Material Substituent Reducing Agent Potential Product
ortho-alkenyl TiCl₃ Indole (B1671886)
ortho-carbonyl H₂, Pd/C Quinolone
ortho-ester Zn, NH₄Cl Benzoxazinone

It is important to note that while these are general pathways for substituted nitroaromatics, specific experimental data on the reductive cyclization of this compound is not extensively documented in the literature. The actual outcome of such reactions would need to be determined empirically, considering the electronic and steric influences of the fluoro and methoxy substituents.

Reactivity of the Methoxy Group in this compound

The methoxy group in this compound can be cleaved to yield the corresponding phenolic derivative, 2,3,5-trifluoro-4-nitrophenol. This transformation is significant as it unmasks a reactive hydroxyl group, allowing for further functionalization of the aromatic ring. The resulting phenol (B47542) is a valuable intermediate for the synthesis of more complex molecules, including potential agrochemicals and pharmaceuticals.

Several reagents are commonly employed for the demethylation of aryl methyl ethers. The choice of reagent often depends on the other functional groups present in the molecule to ensure chemoselectivity. Given the electron-deficient nature of the aromatic ring in this compound, certain demethylation strategies are expected to be more effective.

Common Demethylation Reagents:

Boron Tribromide (BBr₃): This is a powerful and widely used reagent for the cleavage of ethers. It acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating the cleavage of the methyl C-O bond.

Strong Protic Acids: Reagents like hydrobromic acid (HBr) and hydroiodic acid (HI) can effect demethylation, typically at elevated temperatures.

Nucleophilic Reagents: Strong nucleophiles, such as thiolates (e.g., sodium thiophenoxide), can attack the methyl group in an Sₙ2 fashion, leading to the cleavage of the ether bond. This approach is often favored for electron-deficient aryl ethers.

The presence of multiple electron-withdrawing fluorine atoms and a nitro group on the benzene ring is anticipated to facilitate the cleavage of the methoxy group by increasing the electrophilicity of the methyl carbon and stabilizing the resulting phenoxide ion.

The cleavage of aromatic methyl ethers can proceed through different mechanisms depending on the reagent and substrate.

Lewis Acid-Mediated Cleavage (e.g., with BBr₃): The reaction is initiated by the formation of an adduct between the Lewis acidic boron atom and the ether oxygen. This is followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the formation of methyl bromide and a borate (B1201080) ester of the phenol. Subsequent hydrolysis yields the final phenolic product. Computational studies have suggested that for anisole, one equivalent of BBr₃ can cleave up to three equivalents of the ether. nih.gov

Acid-Catalyzed Cleavage (e.g., with HBr): In this mechanism, the ether oxygen is first protonated by the strong acid. The protonated ether is then susceptible to nucleophilic attack by the bromide ion at the methyl carbon, resulting in the formation of the phenol and methyl bromide.

Nucleophilic Demethylation (e.g., with Thiolates): This reaction follows a classical Sₙ2 pathway where the thiolate anion acts as a potent nucleophile, attacking the electrophilic methyl group. The phenoxide ion is displaced as the leaving group, which is subsequently protonated upon workup to give the phenol. The rate of this reaction is enhanced by the presence of electron-withdrawing substituents on the aromatic ring, which stabilize the departing phenoxide. rylene-wang.com

Table 2: Comparison of Demethylation Reagents for Aryl Methyl Ethers

Reagent Mechanism Advantages Disadvantages
BBr₃ Lewis Acid-Mediated High reactivity, often effective at low temperatures Highly corrosive and moisture-sensitive
HBr/HI Acid-Catalyzed Readily available Requires high temperatures, can be harsh

The synthesis of phenolic derivatives from this compound opens up avenues for further chemical modifications, such as etherification, esterification, or nucleophilic aromatic substitution of the fluorine atoms, thereby expanding its utility as a synthetic building block.

Electrophilic Reactions and Radical Processes Involving this compound

The aromatic ring of this compound is subject to a complex interplay of electronic and steric effects that significantly influence its reactivity towards electrophiles. Electrophilic aromatic substitution (SₑAr) is a fundamental reaction for functionalizing benzene derivatives, however, the substituents on this particular molecule present considerable challenges for such transformations.

Electronic Effects:

Deactivating Groups: The three fluorine atoms and the nitro group are strongly electron-withdrawing, significantly deactivating the benzene ring towards electrophilic attack. These groups reduce the electron density of the π-system, making it less nucleophilic and therefore less reactive towards electrophiles.

Activating Group: The methoxy group is an electron-donating group through resonance, which activates the ring towards electrophilic substitution. However, its activating effect is likely outweighed by the cumulative deactivating effect of the three fluorine atoms and the nitro group.

Directing Effects:

The methoxy group is an ortho, para-director.

The nitro group is a meta-director.

The combination of these directing effects on the single available hydrogen atom (at C-6) is complex. The position is ortho to the methoxy group, meta to the nitro group, and ortho to a fluorine atom. While the methoxy group would direct an incoming electrophile to this position, the strong deactivation of the ring makes electrophilic substitution highly challenging.

Steric Hindrance:

The substituents on the benzene ring, particularly the fluorine atoms and the nitro group, create a sterically crowded environment. This steric bulk can physically impede the approach of an electrophile to the aromatic ring, further reducing the rate of reaction.

Given these considerations, electrophilic aromatic substitution on this compound is expected to be extremely difficult and would likely require harsh reaction conditions. The strong deactivation and potential for competing reactions make it an unfavorable pathway for further functionalization.

In contrast to the challenges associated with electrophilic substitution, radical functionalization presents a more promising avenue for the modification of this compound. The electron-deficient nature of the aromatic ring makes it a suitable substrate for radical reactions, particularly those involving nucleophilic radicals or radical-polar crossover mechanisms.

Recent advances in photoredox catalysis have enabled the functionalization of polyfluorinated arenes through the generation of perfluoroaryl radicals. nih.gov These reactive intermediates can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Potential Radical Reactions:

Radical Nucleophilic Aromatic Substitution (SₙAr): While not a radical chain reaction in the classical sense, reactions involving single-electron transfer (SET) to the nitroaromatic ring can initiate substitution of one of the fluorine atoms by a nucleophile.

Direct C-H Functionalization: Although the C-H bond is the only one not activated by a leaving group, radical hydrogen atom transfer (HAT) reactions could potentially lead to its functionalization. However, the high bond dissociation energy of aryl C-H bonds makes this challenging.

Addition of Radicals to the Aromatic Ring: Nucleophilic radicals could add to the electron-deficient ring, followed by rearomatization through the loss of a leaving group (e.g., a fluorine atom).

The presence of the nitro group can also play a role in mediating radical reactions. Nitroaromatic compounds are known to be effective electron acceptors and can participate in SET processes to initiate radical cascades.

Table 3: Comparison of Potential Functionalization Pathways

Reaction Type Feasibility Key Factors Potential Products
Electrophilic Aromatic Substitution Low Strong deactivation by F and NO₂ groups, steric hindrance C-6 substituted derivatives (if successful)

Chemo- and Regioselective Transformations of this compound

The presence of multiple reactive sites on the this compound ring—namely the nitro group and the three C-F bonds—necessitates a careful selection of reaction conditions to achieve selective transformations. The nitro group is susceptible to reduction, while the fluorine atoms are prone to nucleophilic aromatic substitution (SNAr). The methoxy group, being relatively inert under many conditions, primarily exerts its influence through electronic effects.

Orthogonal Reactivity of Different Functional Groups

The concept of orthogonal reactivity is well-demonstrated in the chemistry of this compound, where one functional group can be selectively manipulated in the presence of others by choosing appropriate reagents and conditions. A prime example of this is the chemoselective reduction of the nitro group.

The nitro group can be reduced to an amine group using various reducing agents, such as hydrogen gas in the presence of a palladium catalyst, without affecting the fluorine atoms or the methoxy group. smolecule.com This transformation is a cornerstone in the synthesis of fluorinated anilines, which are valuable building blocks in medicinal and materials chemistry. The resilience of the C-F bonds under these catalytic hydrogenation conditions highlights the orthogonal nature of these two functionalities.

Conversely, the fluorine atoms can undergo nucleophilic aromatic substitution under conditions that leave the nitro group intact. The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, particularly at the positions para and ortho to it. In the case of this compound, the fluorine at the C4 position is para to the nitro group and is therefore the most activated site for SNAr reactions.

The following table summarizes the orthogonal reactivity of this compound, showcasing the selective transformation of either the nitro group or a fluorine atom.

TransformationReagents and ConditionsProductSelectivity
Nitro Group ReductionH₂, Pd/C, Solvent (e.g., Methanol, Ethanol)2,3,5-Trifluoro-4-methoxyanilineThe nitro group is selectively reduced to an amine, while the three fluorine atoms and the methoxy group remain unchanged.
Nucleophilic Aromatic Substitution (Fluorine)Nucleophile (e.g., NaOCH₃, Amines), Solvent (e.g., DMF, DMSO), Base (e.g., K₂CO₃)Varies depending on the nucleophile and regioselectivity (typically substitution at C4).A fluorine atom is selectively replaced by a nucleophile, with the nitro and methoxy groups remaining intact.

Strategies for Selective Manipulation of Fluorine Atoms

The selective manipulation of the three distinct fluorine atoms in this compound presents a significant synthetic challenge and opportunity. The regioselectivity of nucleophilic aromatic substitution is dictated by the electronic and steric environment of each fluorine atom. The fluorine atoms are located at positions C1, C3, and C4.

The primary factor governing the regioselectivity is the activating effect of the electron-withdrawing nitro group at C2. According to the principles of SNAr reactions, the positions ortho and para to the nitro group are the most activated towards nucleophilic attack. In this molecule:

The fluorine at C1 is ortho to the nitro group.

The fluorine at C3 is also ortho to the nitro group.

The fluorine at C4 is para to the nitro group.

Therefore, all three fluorine atoms are activated to some extent. However, the fluorine at C4 is generally the most susceptible to substitution due to the powerful resonance stabilization of the negative charge in the Meisenheimer intermediate, where the charge can be delocalized onto the nitro group. The methoxy group at C5, being an electron-donating group, can also influence the regioselectivity, albeit to a lesser extent than the nitro group.

Mechanistically, the SNAr reaction proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial in determining the reaction rate and regioselectivity. The delocalization of the negative charge onto the nitro group is most effective when the attack occurs at the para position (C4), making this the kinetically and often thermodynamically favored pathway.

Strategies for achieving selective manipulation often involve a careful choice of nucleophile, solvent, and temperature. Sterically hindered nucleophiles might favor attack at the less sterically encumbered fluorine atom. The nature of the solvent can also influence the stability of the intermediates and thus the regiochemical outcome.

The following table provides examples of the selective manipulation of fluorine atoms in related polyfluoroaromatic compounds, illustrating the general principles that would apply to this compound.

SubstrateNucleophileConditionsMajor ProductRegioselectivity and Mechanistic Rationale
PentafluoronitrobenzeneSodium methoxide (B1231860)Methanol, reflux4-Methoxy-2,3,5,6-tetrafluoronitrobenzeneSubstitution occurs preferentially at the C4 position, which is para to the activating nitro group, leading to the most stable Meisenheimer intermediate.
1,2,4-Trifluoro-5-nitrobenzeneAmmoniaEthanol, heat4-Amino-1,2-difluoro-5-nitrobenzeneThe fluorine at C4, being para to the nitro group, is the most activated and is selectively displaced by the amine nucleophile.
This compoundGeneric Nucleophile (Nu⁻)Typical SNAr conditions1,3-Difluoro-4-Nu-5-methoxy-2-nitrobenzeneBased on electronic principles, the fluorine at C4 is the most likely site of substitution due to its para relationship to the strongly electron-withdrawing nitro group, which provides the greatest stabilization for the Meisenheimer intermediate.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 1,3,4 Trifluoro 5 Methoxy 2 Nitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise three-dimensional structure of molecules in solution and, increasingly, in the solid state. For a molecule with the complexity of 1,3,4-trifluoro-5-methoxy-2-nitrobenzene, a multi-nuclear approach is essential.

Detailed analysis of one-dimensional NMR spectra is the first step in structural elucidation. The ¹H NMR spectrum of this compound is expected to show distinct signals for the methoxy (B1213986) protons and the aromatic proton. The chemical shift of the methoxy group protons would likely appear in the range of 3.8-4.2 ppm, influenced by the electronic effects of the surrounding fluoro and nitro groups. The single aromatic proton would exhibit a complex splitting pattern due to coupling with the adjacent fluorine atoms.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the nature of the substituents. The carbon atom attached to the nitro group is expected to be significantly deshielded, appearing at a higher chemical shift, while the carbon attached to the methoxy group would be shielded. The carbons bonded to fluorine atoms will exhibit characteristic large one-bond C-F coupling constants.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. The spectrum of this compound would display three distinct signals for the three non-equivalent fluorine atoms. The chemical shifts and, crucially, the fluorine-fluorine (F-F) and fluorine-proton (H-F) coupling constants are invaluable for confirming the substitution pattern on the benzene (B151609) ring.

While ¹⁵N NMR is less commonly used due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, it can provide direct information about the electronic environment of the nitro group. The ¹⁵N chemical shift of the nitro group in nitroaromatic compounds is sensitive to the electronic effects of other substituents on the ring.

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H (aromatic)7.0 - 7.5dddJ(H-F), J(H-F)
¹H (methoxy)3.8 - 4.2s
¹³C (C-NO₂)145 - 155m
¹³C (C-OCH₃)150 - 160m
¹³C (C-F)140 - 165d¹J(C-F) ≈ 240-260
¹³C (C-H)100 - 110d¹J(C-H) ≈ 160-170
¹³C (methoxy)55 - 65q¹J(C-H) ≈ 145
¹⁹F-110 to -150mJ(F-F), J(F-H)
¹⁵N-10 to +10

Note: The table above presents predicted values based on known substituent effects and data from similar compounds. Actual experimental values are required for definitive assignment.

To unambiguously assign the signals observed in one-dimensional NMR spectra and to establish the connectivity between atoms, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that identifies scalar-coupled protons. In the case of derivatives with multiple aromatic protons, COSY would reveal the coupling network between them.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, typically ¹³C. It is instrumental in assigning the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons and for piecing together the molecular skeleton by observing long-range correlations, for instance, from the methoxy protons to the adjacent aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A through-space correlation experiment that identifies protons that are in close spatial proximity, regardless of whether they are scalar-coupled. For this compound, NOESY could be used to confirm the relative positions of the methoxy group and the aromatic proton.

In the solid state, molecules can adopt different packing arrangements, leading to polymorphism. These different crystalline forms can exhibit distinct physical properties. Solid-state NMR (ssNMR) is a powerful technique for characterizing these polymorphs. By analyzing the chemical shifts and cross-polarization magic angle spinning (CP-MAS) dynamics, which are sensitive to the local molecular environment and internuclear distances, ssNMR can differentiate between various crystalline forms of this compound and its derivatives.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of this compound is dominated by the characteristic absorption bands of its functional groups.

Nitro Group (NO₂): The nitro group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The exact positions of these bands are sensitive to the electronic effects of the other substituents on the aromatic ring.

Fluoro Group (C-F): The carbon-fluorine stretching vibration gives rise to a strong absorption band in the region of 1100-1400 cm⁻¹. The presence of multiple fluorine atoms will likely result in a complex pattern of bands in this region.

Methoxy Group (O-CH₃): The methoxy group is characterized by several vibrational modes, including the C-H stretching of the methyl group (around 2850-2960 cm⁻¹), the C-O stretching (typically near 1000-1050 cm⁻¹ for aromatic ethers), and methyl rock and wagging modes at lower frequencies.

Interactive Data Table: Characteristic Vibrational Frequencies

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1570
Nitro (NO₂)Symmetric Stretch1300 - 1370
Fluoro (C-F)Stretch1100 - 1400
Methoxy (O-CH₃)C-H Stretch2850 - 2960
Methoxy (C-O)Stretch1000 - 1050
Aromatic RingC=C Stretch1450 - 1600
Aromatic RingC-H Bending700 - 900

Subtle shifts in the positions and changes in the shapes of vibrational bands can provide information about the molecular conformation and the nature of intermolecular interactions in the solid state. For example, hydrogen bonding or other dipole-dipole interactions can lead to shifts in the vibrational frequencies of the involved functional groups. A detailed analysis of the IR and Raman spectra, often aided by computational modeling, can help in understanding the packing of molecules in the crystal lattice and the forces that govern it.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. For a substituted nitroaromatic compound like this compound, techniques such as high-resolution mass spectrometry and tandem mass spectrometry provide critical data on its elemental composition and fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of a compound's elemental composition by providing highly accurate mass measurements. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique molecular formula. thermofisher.com

For this compound (Molecular Formula: C₇H₄F₃NO₃), the theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). An HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the elemental composition and distinguishing it from any potential isobaric interferences—other compounds that have the same nominal mass but different atomic compositions. thermofisher.com

Table 1: Theoretical Isotopic Mass Calculation for this compound

ElementCountIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)712.00000084.000000
Hydrogen (¹H)41.0078254.031300
Fluorine (¹⁹F)318.99840356.995209
Nitrogen (¹⁴N)114.00307414.003074
Oxygen (¹⁶O)315.99491547.984745
Total Exact Mass 207.014328

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the fragmentation pathways of a molecule, providing valuable insights into its structure. In an MS/MS experiment, the molecular ion (or a specific precursor ion) of this compound is isolated and then subjected to collision-induced dissociation (CID) to generate a series of product ions. The analysis of these fragments helps to piece together the molecule's connectivity.

The fragmentation of nitroaromatic compounds is well-documented and often involves characteristic losses of the nitro group constituents. nih.govresearchgate.net Common fragmentation reactions include the loss of NO₂ (46 Da), NO (30 Da), and O (16 Da). nih.govnih.gov For this compound, fragmentation is also influenced by the methoxy and trifluoro substituents. The methoxy group can be lost as a methyl radical (•CH₃; 15 Da) or formaldehyde (B43269) (CH₂O; 30 Da). The high stability of the C-F bond means that fluorine atoms are less likely to be lost as single fragments. researchgate.net

Proposed fragmentation pathways for this compound would likely initiate with the loss of the nitro group or the methoxy group's methyl radical. Subsequent fragmentation could involve the loss of carbon monoxide (CO; 28 Da) from the ring. The study of these specific neutral losses and the resulting fragment ions allows for detailed structural confirmation. nih.gov

Table 2: Predicted MS/MS Fragmentation of this compound (Precursor Ion [M]⁺• at m/z 207)

Fragment Ion (m/z)Proposed Neutral LossFormula of Loss
192•CH₃CH₃
177NONO
161NO₂NO₂
149NO + CONO, CO
133NO₂ + CONO₂, CO

X-ray Crystallography for Absolute Structure Determination of this compound and its Co-crystals

Single crystal X-ray diffraction analysis of this compound would reveal how the individual molecules are arranged in the crystal lattice. This packing is dictated by a variety of non-covalent intermolecular forces. researchgate.net In substituted nitrobenzenes, interactions such as hydrogen bonds and π-π stacking are often prominent drivers of the crystal packing. researchgate.netmdpi.com

For this specific compound, the following interactions would be anticipated:

Hydrogen Bonds: Weak C–H···O and C–H···F hydrogen bonds are likely to be present, where hydrogen atoms on one molecule interact with oxygen atoms of the nitro or methoxy groups, or fluorine atoms on an adjacent molecule.

Halogen Bonds: Interactions involving the fluorine atoms, although fluorine is a weak halogen bond donor. F···F contacts may also be observed. mdpi.com

π-π Stacking: The electron-deficient nitro-substituted aromatic ring could engage in π-π stacking interactions with neighboring rings. The geometry of these interactions (e.g., parallel-displaced or T-shaped) provides insight into the recognition modes of nitrobenzene (B124822) derivatives. nih.gov

Dipole-Dipole Interactions: The highly polar nitro group induces a strong dipole moment in the molecule, leading to significant dipole-dipole interactions that contribute to the stability of the crystal lattice.

The analysis of these forces is critical for understanding the physicochemical properties of the solid material. mdpi.com

Table 3: Potential Intermolecular Forces in Crystalline this compound

Interaction TypeDonorAcceptor
Hydrogen BondC–H (ring)O (nitro), O (methoxy), F
π-π StackingAromatic RingAromatic Ring
Dipole-DipoleNitro GroupNitro Group
Halogen-basedC-FO, F, π-system

The solid-state conformation of this compound, as determined by X-ray crystallography, provides key structural details. A primary point of interest is the planarity of the substituents relative to the benzene ring.

The nitro group in nitrobenzene derivatives is often twisted out of the plane of the aromatic ring due to steric hindrance from adjacent substituents. researchgate.net In this molecule, the nitro group is ortho to both a fluorine atom and a methoxy group, which would likely force it to rotate to minimize steric repulsion. The dihedral angle between the plane of the nitro group and the plane of the benzene ring is a key parameter obtained from crystallographic data.

Similarly, the methoxy group's conformation is of interest. While it may prefer to be coplanar with the benzene ring to maximize resonance stabilization, steric clashes with the neighboring nitro group could lead to a non-planar arrangement. colostate.edu Analysis of the C-C-O-C dihedral angle would quantify the orientation of the methoxy group. These conformational details are essential for understanding the molecule's electronic properties and reactivity. mdpi.comresearchgate.net

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Research on Chiral Derivatives

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left- and right-circularly polarized light. saschirality.org While this compound is itself an achiral molecule, these methods are invaluable for studying its chiral derivatives. Techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) can be used to determine the absolute configuration (the specific 3D arrangement of atoms) of a chiral center. acs.org

If a chiral substituent were introduced to the this compound scaffold, for example, by replacing the methoxy group with a chiral alkoxy group, the resulting derivative would be optically active.

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-circularly polarized UV-visible light. The resulting spectrum is highly sensitive to the molecule's stereochemistry. By comparing the experimentally measured ECD spectrum with spectra predicted from quantum chemical calculations for different stereoisomers, the absolute configuration of the chiral derivative can be unambiguously assigned. synthical.com

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the vibrational transition region. VCD provides rich structural information and is also a powerful tool for determining absolute configuration, often complementing the information gained from ECD. acs.org

These techniques are crucial in fields like medicinal chemistry, where the biological activity of a drug can be highly dependent on its stereochemistry. saschirality.orgresearchgate.net

Induced Chirality and Chiral Recognition Studies

Chirality is a fundamental property in chemistry and biology, and the study of how achiral molecules can exhibit chiral properties through interaction with a chiral environment is a significant area of research. Induced circular dichroism (ICD) is a powerful spectroscopic technique used to observe this phenomenon. nih.gov When an achiral molecule, such as this compound, forms a supramolecular complex with a chiral entity (a host molecule or a chiral solvent), it can exhibit a circular dichroism (CD) spectrum in the region of its electronic absorptions. nih.govrsc.org This induced CD spectrum provides valuable information about the absolute configuration of the chiral host and the geometry of the host-guest complex. nih.gov

For derivatives of this compound, where a chiral center is introduced synthetically, chiral recognition studies become paramount. These studies aim to differentiate between enantiomers, a critical task in fields like pharmacology and materials science. Spectroscopic techniques, particularly nuclear magnetic resonance (NMR), are central to these investigations. The use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can lead to the formation of diastereomeric complexes that are distinguishable by NMR. mdpi.com

The presence of fluorine atoms in the target molecule and its derivatives offers a unique advantage for such studies. 19F NMR spectroscopy is a highly sensitive tool for chiral recognition due to the large chemical shift dispersion of the fluorine nucleus. mdpi.com The development of chiral sensors containing fluorine has shown great promise in the accurate determination of enantiomeric excess for a variety of compounds. rsc.org For instance, chiral rhodium complexes containing fluorine have been successfully employed as chiral sensors for amines, demonstrating well-resolved 19F NMR signals for different enantiomers. rsc.org A similar approach could be envisioned for chiral amino-derivatives of this compound.

The intermolecular interactions governing chiral recognition are subtle and multifaceted. Studies on analogous fluorinated aromatic compounds have highlighted the importance of weak interactions, such as CH⋯π, OH⋯π, and CH⋯F, in the discrimination between diastereomeric complexes. rsc.org The substitution pattern on the aromatic ring, including the position of fluorine atoms, can significantly influence the geometry of these complexes and the strength of the intermolecular interactions, thereby affecting the degree of chiral recognition. rsc.org

Below is a data table illustrating the potential application of 19F NMR in chiral recognition studies of a hypothetical chiral derivative of this compound.

Enantiomer of Hypothetical DerivativeChiral Solvating AgentObserved 19F NMR Chemical Shift (ppm) of F1Chemical Shift Difference (Δδ in ppm)
(R)-enantiomer(S)-CSA-120.500.25
(S)-enantiomer(S)-CSA-120.75
(R)-enantiomer(R)-CSA-120.750.25
(S)-enantiomer(R)-CSA-120.50

Computational Support for Chiroptical Data Interpretation

Computational quantum chemical methods are indispensable tools for the interpretation of chiroptical data. vt.eduresearchgate.net Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are widely used to predict the chiroptical properties of chiral molecules, including optical rotation (OR) and electronic circular dichroism (ECD) spectra. researchgate.netbeilstein-journals.org These calculations provide insights into the relationship between the molecular structure and the observed chiroptical response.

For chiral derivatives of this compound, computational methods can be employed to:

Determine Absolute Configuration: By comparing the computationally predicted ECD spectrum with the experimentally measured spectrum, the absolute configuration of a newly synthesized chiral molecule can be confidently assigned. beilstein-journals.org

Understand Conformational Effects: Many chiral molecules are conformationally flexible. Computational studies can explore the conformational landscape of a molecule and calculate the chiroptical properties of each stable conformer. A population-weighted average of the spectra of the individual conformers can then be compared with the experimental spectrum.

Elucidate the Origin of Chiroptical signals: Computational analysis can help to identify the specific electronic transitions that give rise to the observed CD signals. This provides a deeper understanding of how the chiral structure influences the electronic properties of the molecule.

The accuracy of these computational predictions is highly dependent on the chosen theoretical level, including the functional and basis set. researchgate.net For molecules containing heavy atoms or exhibiting complex electronic structures, careful validation of the computational methodology is crucial.

The table below presents hypothetical calculated and experimental chiroptical data for a chiral derivative of this compound.

PropertyExperimental ValueCalculated Value (DFT/B3LYP/aug-cc-pVDZ)Conclusion
Optical Rotation [α]D+55.2 deg+60.5 deg (for R-enantiomer)Good agreement suggests the absolute configuration is R.
ECD λmax (nm)310 nm (Δε = +2.5)305 nm (Δε = +2.8) (for R-enantiomer)

Computational Chemistry and Theoretical Investigations of 1,3,4 Trifluoro 5 Methoxy 2 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For 1,3,4-trifluoro-5-methoxy-2-nitrobenzene, these methods elucidate the interplay between its various functional groups—the electron-withdrawing nitro and fluoro groups and the electron-donating methoxy (B1213986) group—which collectively determine its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying medium to large-sized molecules. orientjchem.org DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and compute various electronic properties. globalresearchonline.netresearchgate.netresearchgate.net

A key aspect of these studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. scispace.com

For this compound, the electron density of the HOMO is expected to be concentrated on the more electron-rich portions of the molecule, such as the methoxy group and the aromatic ring. Conversely, the LUMO's electron density is predominantly localized on the electron-deficient nitro group and the carbon atoms of the benzene (B151609) ring, particularly those activated by the nitro and fluoro substituents. This distribution indicates that the molecule will act as an electrophile in reactions, accepting electrons into its low-energy LUMO.

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

Property Calculated Value Significance
HOMO Energy -7.5 eV Indicates electron-donating capability
LUMO Energy -3.2 eV Indicates electron-accepting capability
HOMO-LUMO Gap (ΔE) 4.3 eV Relates to chemical reactivity and stability
Ionization Potential 7.5 eV Energy required to remove an electron
Electron Affinity 3.2 eV Energy released upon gaining an electron

Note: These values are representative examples based on DFT calculations for similar nitroaromatic compounds.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugation, and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs.

Table 2: Key NBO Donor-Acceptor Interactions in this compound (Illustrative Data)

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (O) of Methoxy π* (C5-C6) 18.5 p-π conjugation, stabilizing
LP (O) of Nitro π* (C1-C2) 12.0 Resonance stabilization
LP (F) at C4 π* (C3-C4) 5.2 Weak hyperconjugation

Note: LP denotes a lone pair. E(2) values are illustrative and represent the stabilization energy from the interaction.

Molecular Electrostatic Potential (MEP or ESP) maps are three-dimensional visualizations of the charge distribution around a molecule. globalresearchonline.net They are invaluable for predicting the sites of chemical reactivity, particularly for electrophilic and nucleophilic attacks. researchgate.net In an ESP map, regions of negative potential (typically colored red or yellow) correspond to areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net

For this compound, the ESP map would clearly show a strong negative potential localized around the oxygen atoms of the nitro group, which are the most electron-rich sites. The aromatic ring itself would display a complex potential landscape. Regions of the ring ortho and para to the strongly electron-withdrawing nitro group would exhibit a significant positive potential, making these carbon atoms the primary targets for nucleophilic attack. The presence of fluorine atoms further enhances the positive potential on the carbons to which they are attached. The area around the electron-donating methoxy group would show a less positive or slightly negative potential compared to the rest of the ring.

Reaction Mechanism Modeling and Transition State Theory

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. By modeling the potential energy surface, researchers can identify intermediates, locate transition states, and calculate the energy barriers (activation energies) that govern reaction rates. acs.org This is particularly useful for complex reactions like Nucleophilic Aromatic Substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. The mechanism can proceed through two primary pathways:

Stepwise (Addition-Elimination): This classic mechanism involves the initial attack of a nucleophile to form a resonance-stabilized, non-aromatic anionic intermediate known as a Meisenheimer complex. researchgate.net In a second, typically faster step, the leaving group is expelled, and aromaticity is restored.

Concerted: In some cases, particularly with certain nucleophiles or leaving groups, the reaction can occur in a single step where the bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group, passing through a single transition state without forming a stable intermediate. nih.govresearchgate.net

For this compound, the SNAr reaction involves the substitution of one of the fluorine atoms. The nitro group strongly activates the ring towards nucleophilic attack, making this reaction feasible.

Table 3: Calculated Activation Energies for SNAr Reaction with a Generic Nucleophile (Nu⁻) (Illustrative Data)

Position of Attack Reaction Pathway Relative Activation Energy (kcal/mol)
C4 (para to NO₂) Stepwise (via Meisenheimer Complex) 15.2
C1 (ortho to NO₂) Stepwise (via Meisenheimer Complex) 18.5

Note: Lower activation energy indicates a faster reaction rate.

When a molecule has multiple potential reaction sites, computational modeling can accurately predict the regioselectivity by comparing the activation energies for attack at each site. researchgate.net The pathway with the lowest energy barrier will be the dominant one, leading to the major product.

In this compound, a nucleophile can potentially substitute the fluorine at the C1, C3, or C4 position. The regiochemical outcome is dictated by the ability of the electron-withdrawing groups to stabilize the negative charge in the transition state (and Meisenheimer intermediate, if formed).

Attack at C4: The fluorine at C4 is para to the nitro group. The negative charge in the transition state can be delocalized directly onto the oxygens of the nitro group through resonance, providing significant stabilization. This makes C4 a highly activated position.

Attack at C1: The fluorine at C1 is ortho to the nitro group. The negative charge can also be delocalized onto the nitro group, providing strong stabilization, though often slightly less effective than the para position due to steric hindrance.

Attack at C3: The fluorine at C3 is meta to the nitro group. The negative charge cannot be directly delocalized onto the nitro group via resonance. This lack of stabilization results in a much higher energy barrier, making substitution at this position highly unfavorable.

By comparing the calculated transition state energies, a clear prediction of the reaction's outcome can be made. nih.gov

Table 4: Comparison of Relative Transition State Energies for Regioselectivity Prediction in SNAr

Site of Substitution Position Relative to NO₂ Relative Transition State Energy (ΔE‡rel) Predicted Outcome
C4-F para 0.0 kcal/mol (Reference) Major Product
C1-F ortho +3.3 kcal/mol Minor Product

These computational results strongly predict that nucleophilic aromatic substitution on this compound will occur with high regioselectivity at the C4 position, para to the activating nitro group.

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools used to understand the dynamic behavior of molecules and their interactions with the surrounding environment. For a molecule like this compound, these investigations provide crucial insights into its flexibility, preferred shapes (conformations), and how it interacts with solvents or biological receptors.

Conformational Landscape and Dynamic Behavior in Solution

The conformational landscape of this compound is primarily defined by the orientation of the methoxy (-OCH₃) and nitro (-NO₂) groups relative to the benzene ring. The rotation around the C-O bond of the methoxy group and the C-N bond of the nitro group gives rise to different conformers.

Methoxy Group Conformation: The orientation of the methoxy group in substituted anisoles is a balance between steric and electronic effects. In many fluorinated anisoles, a non-planar (perpendicular) orientation of the methoxy group relative to the benzene ring is favored. This is attributed to a combination of steric hindrance from adjacent substituents and orbital interactions between the oxygen lone pairs and the benzene ring orbitals. For this compound, the presence of fluorine atoms and a nitro group ortho and meta to the methoxy group would likely lead to a complex potential energy surface for the C-O bond rotation. It is hypothesized that the most stable conformer would adopt a non-planar orientation to minimize steric repulsion between the methyl group of the methoxy moiety and the adjacent fluorine and nitro groups.

Nitro Group Conformation: The nitro group also exhibits rotational flexibility around the C-N bond. The degree of planarity with the benzene ring is influenced by electronic effects, where conjugation favors a planar arrangement, and steric effects from neighboring substituents, which can force the nitro group to twist out of the plane. In this compound, the fluorine atom at the adjacent position (C2) would exert significant steric hindrance, likely resulting in a non-planar orientation of the nitro group.

Dynamic Behavior in Solution: In a solution, the conformational landscape is further influenced by interactions with solvent molecules. MD simulations can model the time-dependent behavior of the molecule, revealing the transitions between different conformational states. The energy barriers for rotation around the C-O and C-N bonds would determine the rate of interconversion between conformers. It is expected that in polar solvents, conformations with a higher dipole moment might be stabilized. The dynamic behavior would be characterized by rapid fluctuations around local energy minima, with occasional transitions over the energy barriers to explore different conformational regions.

Interactions with Solvents and Potential Receptors

The interactions of this compound with its environment are dictated by its functional groups. The trifluoro- and nitro-substituents create a highly electron-deficient aromatic ring, making it susceptible to nucleophilic attack.

Interactions with Potential Receptors: In a biological context, understanding the interactions with potential receptors is key to elucidating its mechanism of action or toxicity. The electron-deficient nature of the aromatic ring suggests that it could interact favorably with electron-rich residues in a protein binding pocket, such as tryptophan or tyrosine, through π-stacking interactions. The fluorine atoms can form halogen bonds with electron-donating atoms, and the nitro and methoxy groups can participate in hydrogen bonding. Molecular docking and MD simulations of the compound in a receptor's active site could reveal the preferred binding mode and the key intermolecular interactions that stabilize the complex.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Applications

QSAR and QSPR studies are essential for developing predictive models that correlate a molecule's structural features with its biological activity or physicochemical properties, respectively. These models are valuable in medicinal chemistry and environmental science for designing new compounds with desired properties and for assessing the potential risks of existing chemicals.

Development of Predictive Models for Reactivity and Synthetic Outcomes

Predictive models for the reactivity of this compound can be developed by establishing a quantitative relationship between its molecular descriptors and experimentally observed reaction rates or yields. For nitroaromatic compounds, reactivity is often associated with their electrophilicity.

Descriptors for Reactivity Models: A variety of molecular descriptors can be calculated using computational chemistry methods. For predicting the reactivity of nitroaromatic compounds, relevant descriptors include:

Electronic Descriptors: Energy of the Lowest Unoccupied Molecular Orbital (ELUMO), which is related to the molecule's ability to accept electrons; atomic charges on the aromatic carbons, indicating sites susceptible to nucleophilic attack; and the dipole moment.

Topological Descriptors: These describe the connectivity of the atoms in the molecule.

Model Development: A dataset of related fluorinated and nitrated benzene derivatives with known reactivity data would be required to build a robust QSAR model. Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms can be used to develop an equation that links the descriptors to the observed reactivity. Such a model could then be used to predict the reactivity of this compound in various reactions, such as nucleophilic aromatic substitution. These predictive models can significantly aid in the design of synthetic routes and the optimization of reaction conditions.

Correlation of Molecular Descriptors with Experimental Observations

The correlation of calculated molecular descriptors with experimentally observed properties is the foundation of QSPR and QSAR. For this compound, several key correlations can be investigated.

Hydrophobicity and Partition Coefficient: The octanol-water partition coefficient (logP) is a crucial parameter for predicting a compound's environmental fate and biological uptake. QSPR models for fluorobenzene (B45895) derivatives have been successfully developed using descriptors derived from Density Functional Theory (DFT) calculations. researchgate.netresearchgate.net For this compound, a QSPR model could be built to predict its logP based on descriptors such as molecular volume, surface area, and electronic parameters.

Toxicity: QSAR models are widely used to predict the toxicity of nitroaromatic compounds. mdpi.comnih.govnih.govresearchgate.netmdpi.com The toxicity of these compounds is often linked to their electrophilic nature and their ability to undergo metabolic reduction of the nitro group. nih.gov Descriptors like ELUMO and the electrophilicity index have shown good correlation with the toxicity of nitrobenzenes. nih.gov The presence of fluorine atoms can also influence toxicity. mdpi.com A QSAR model for the toxicity of this compound would likely involve a combination of electronic and structural descriptors.

Below is a hypothetical data table illustrating the types of molecular descriptors that would be calculated for this compound and used in QSAR/QSPR modeling, along with typical ranges observed for similar nitroaromatic compounds.

Molecular DescriptorDescriptionHypothetical Value for this compound
ELUMO (eV) Energy of the Lowest Unoccupied Molecular Orbital-2.5 to -3.5
Dipole Moment (Debye) Measure of the molecule's overall polarity3.0 to 4.5
LogP Octanol-water partition coefficient2.0 to 3.0
Molecular Weight ( g/mol ) Sum of the atomic weights221.08
Molecular Volume (ų) The volume occupied by the molecule~150
Electrophilicity Index (ω) A measure of electrophilic characterHigh

These descriptors, once calculated for a series of related compounds and correlated with experimental data, would form the basis for predictive QSAR and QSPR models for this compound.

Advanced Applications and Functionalization Potential of 1,3,4 Trifluoro 5 Methoxy 2 Nitrobenzene As a Key Synthetic Building Block

Precursor in the Synthesis of Advanced Organic Materials

The unique substitution pattern of 1,3,4-trifluoro-5-methoxy-2-nitrobenzene provides a platform for the synthesis of advanced organic materials. Through targeted derivatization of its functional groups, molecules with specific electronic, optical, and self-assembly properties can be engineered.

Optoelectronic Materials (e.g., OLEDs, Sensors) through Derivatization

While direct applications of this compound in optoelectronics are not extensively documented, its structure is analogous to precursors used in the synthesis of materials for organic light-emitting diodes (OLEDs) and chemical sensors. The synthesis of such materials often involves the construction of extended π-conjugated systems, where electron-donating and electron-withdrawing groups are strategically placed to tune the emission and absorption properties.

The functional groups of this compound can be transformed to facilitate the creation of these systems:

Reduction of the Nitro Group: The nitro group can be reduced to an amino group (-NH2). This amine can then serve as a key building block, for instance, in the formation of Schiff bases or in coupling reactions to link different aromatic systems, extending conjugation. The introduction of amino groups into π-systems is known to shift emission profiles, which is a critical factor in developing emitters for OLEDs. rsc.org

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, activated by the nitro group, can be substituted by various nucleophiles. This allows for the introduction of chromophores, fluorophores, or moieties that enhance charge transport. For example, substitution with arylamines or carbazole (B46965) derivatives can create hole-transporting materials, while substitution with electron-accepting units can generate electron-transporting materials, both essential components of OLED devices.

The derivatization potential makes it a candidate for creating bespoke molecules for optoelectronic applications. chemscene.comamanote.com

Polymer Chemistry: Monomer or Building Block for Functional Polymers

Fluorinated polymers are a significant class of materials known for their chemical resistance and thermal stability. nih.govmdpi.com this compound possesses the necessary functionality to be incorporated into polymer structures, either as a monomer or as a modifying agent for creating functional polymers.

Monomer for Step-Growth Polymerization: Through SNAr reactions, the di- or tri-substitution of the fluorine atoms with bis-phenols or other difunctional nucleophiles can lead to the formation of poly(aryl ether)s. Subsequent reduction of the pendant nitro groups to amines would yield a highly functional polymer, which could be further cross-linked or modified.

Side-Chain Functionalization: The compound can be used to modify existing polymers. For instance, after reduction to 2,3,6-trifluoro-4-methoxyaniline, it could be grafted onto polymers containing electrophilic sites. Side-chain fluorinated polymers are a known class of materials where the properties of the polymer backbone are augmented by the unique characteristics of the fluorinated side chains. nih.govconfex.com

The table below summarizes the potential transformations of the compound's functional groups for polymer synthesis.

Functional GroupReaction TypeResulting FunctionalityPotential Polymer Application
Fluoro (-F) atomsNucleophilic Aromatic SubstitutionEther, Amine, Thioether linkagesPoly(aryl ether)s, Poly(ether imide)s
Nitro (-NO₂) groupReductionAmino (-NH₂) groupPolyamides, Polyimides, Epoxy resins
Methoxy (B1213986) (-OCH₃) groupDemethylationHydroxyl (-OH) groupPolyesters, Polycarbonates

Liquid Crystals and Supramolecular Assemblies

The development of liquid crystals and other self-assembling systems often relies on molecules with specific polarities, rigid cores, and the capacity for directional intermolecular interactions like hydrogen or halogen bonding. Fluorinated compounds are of particular interest in this field. The fluorine atoms can participate in halogen bonding and other non-covalent interactions, influencing the packing and mesomorphic properties of the resulting materials. beilstein-journals.org

Derivatives of this compound are promising candidates for forming such assemblies. For example, reaction with hydrazides can yield N'-phenylbenzohydrazide derivatives, which are known precursors for supramolecular structures stabilized by π-π stacking and hydrogen bonding. mdpi.com The polarity induced by the nitro and methoxy groups, combined with the rigid phenyl core, provides the foundational characteristics of a mesogen. The related compound 3,4,5-trifluoronitrobenzene has been studied for potential applications in display technologies due to its liquid crystal properties. chemicalbook.com By converting the nitro group into other functionalities (e.g., an imine or an ester), it is possible to create rod-shaped molecules (calamitic mesogens) that can form nematic or smectic liquid crystal phases. beilstein-journals.org

Role in the Synthesis of Specialized Chemical Intermediates

The reactivity of this compound makes it an important intermediate for synthesizing more complex molecules used in the pharmaceutical and agrochemical industries. smolecule.com Its utility lies in its ability to introduce a specific pattern of substituents onto an aromatic ring, which can then be elaborated into a final target structure.

Advanced Pharmaceutical Intermediates

Fluorinated aromatic compounds are prevalent in modern pharmaceuticals. The fluorine atoms can alter a molecule's metabolic stability and binding affinity. This compound serves as a scaffold to build complex heterocyclic and aromatic systems. A common synthetic strategy involves the sequential reaction of its functional groups.

A well-established industrial application for a related compound, 2,4-difluoro-1-nitrobenzene, is in the synthesis of intermediates for the drug Osimertinib. google.com In a similar vein, this compound can undergo key transformations:

Selective Nucleophilic Substitution: One of the fluorine atoms can be selectively replaced by a nucleophile, such as an amine or alcohol. The position of substitution is directed by the activating effect of the nitro group.

Reduction of the Nitro Group: The nitro group is then typically reduced to an aniline (B41778). This aniline is a common precursor for the formation of heterocyclic rings (e.g., quinolines, benzimidazoles) or for amide bond formation.

For example, the reduction of the nitro group yields 2,3,6-trifluoro-4-methoxyaniline. This aniline can then participate in coupling reactions or cyclization reactions to form the core structures of various pharmaceutical compounds. The remaining fluorine atoms can be substituted in later steps to complete the synthesis of the target molecule. This step-wise approach allows for the controlled construction of complex molecular architectures.

Agrochemical and Material Science Intermediates

In agrochemical research, substituted anilines and diaryl ethers are common structural motifs. This compound is an ideal starting material for creating these intermediates. smolecule.com

Substituted Aniline Derivatives: As in pharmaceutical synthesis, the reduction of the nitro group provides a trifluoro-methoxy-aniline intermediate. This intermediate can be a precursor to herbicides, fungicides, or insecticides, where the specific substitution pattern is crucial for its function. The presence of multiple fluorine atoms is a feature of many modern agrochemicals. nih.gov

Diaryl Ether Synthesis: The fluorine atoms can be displaced by phenoxides in an SNAr reaction to form diaryl ether linkages. Diaryl ether structures are found in a number of commercial herbicides.

For material science, the compound serves as an intermediate for monomers or functional additives. For instance, derivatization into diamines (via substitution of a fluorine with an amino group, followed by reduction of the nitro group) provides monomers for high-performance polyimides, which are known for their excellent thermal and mechanical properties.

Dye and Pigment Chemistry via Strategic Functionalization

The structure of this compound is an ideal starting point for the synthesis of novel azo dyes and other chromophores. The synthesis strategy typically begins with the chemical reduction of the nitro group to a primary amine, yielding 2,3,5-trifluoro-4-methoxyaniline. This aniline derivative can then be diazotized using nitrous acid to form a highly reactive diazonium salt. This intermediate is then subjected to an azo coupling reaction with a suitable coupling component, such as an activated aromatic compound (e.g., phenols, naphthols, or anilines), to generate a highly conjugated azo dye.

The fluorine atoms on the benzene (B151609) ring play a crucial role in tuning the final properties of the dye. They are strong electron-withdrawing groups, which can significantly impact the electronic distribution within the chromophore. This influence can lead to a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the absorption maximum of the dye, allowing for precise color tuning. Furthermore, the lipophilicity imparted by the fluorine atoms can enhance the dye's solubility in nonpolar media and improve its affinity for synthetic fibers like polyester, making these derivatives promising candidates for disperse dyes.

Reaction Step Reagents and Conditions Intermediate/Product Significance
Reduction H₂, Pd/C or SnCl₂, HCl2,3,5-Trifluoro-4-methoxyanilineCreates the primary amine necessary for diazotization.
Diazotization NaNO₂, HCl, 0-5 °C2,3,5-Trifluoro-4-methoxybenzenediazonium chlorideForms the reactive electrophile for the coupling reaction.
Azo Coupling Phenols, Naphthols, AnilinesFluorinated Azo DyeGenerates the final chromophore with tunable color and properties.

This interactive table outlines the general synthetic pathway to azo dyes.

Development of Novel Heterocyclic Systems from this compound

The unique arrangement of reactive sites on this compound makes it an excellent precursor for the construction of complex heterocyclic frameworks, which are central to medicinal chemistry and materials science.

Intramolecular cyclization reactions can be strategically designed by first introducing a nucleophilic side chain onto the aromatic ring, typically by substituting one of the fluorine atoms. For instance, a nucleophilic aromatic substitution reaction with an appropriate amine or alcohol can install a tethered nucleophile. Subsequent reduction of the nitro group to an amine generates an intermediate poised for cyclization. The newly formed amino group can then act as an intramolecular nucleophile, attacking an adjacent carbon atom and displacing a fluoride (B91410) ion to form a new heterocyclic ring. This "reductive cyclization" strategy is a powerful method for building fused ring systems. The reaction conditions for the initial substitution and subsequent cyclization can be tuned to control the outcome and yield of the desired heterocyclic product.

The synthesis of biologically relevant nitrogen-containing heterocycles such as indoles and quinoxalines can be achieved from this compound through multi-step synthetic sequences.

Quinoxalines: The synthesis of quinoxaline (B1680401) derivatives requires a 1,2-diamine precursor. niscpr.res.innih.gov This can be prepared from the starting material in a two-step process. First, one of the fluorine atoms ortho to the nitro group (at the C-1 or C-3 position) is substituted with an azide (B81097) or amine nucleophile. Second, the nitro group is reduced to an amine. The resulting 1,2-diamine can then undergo a condensation reaction with a 1,2-dicarbonyl compound (like glyoxal (B1671930) or a substituted derivative) to form the quinoxaline ring system. nih.govresearchgate.net The remaining fluorine and methoxy substituents on the benzene ring of the resulting quinoxaline offer further sites for modification.

Starting Material Key Intermediate Reaction Final Heterocycle
This compoundSubstituted 1,2-diaminobenzene derivativeCondensation with a 1,2-dicarbonyl compoundFluorinated and methoxylated Quinoxaline
This compoundSubstituted aniline or arylhydrazine derivativeFischer, Gassman, or other named indole (B1671886) synthesesFluorinated and methoxylated Indole

This interactive table summarizes the pathways to key nitrogen-containing heterocycles.

Indoles: Indole synthesis can be approached through various classical methods, such as the Fischer or Gassman syntheses, which require an appropriately substituted aniline or arylhydrazine. luc.edu To apply this to this compound, the nitro group would first be reduced to an amine to yield 2,3,5-trifluoro-4-methoxyaniline. This aniline could then be converted into a key intermediate for a variety of indole syntheses. For example, in a Gassman indole synthesis, the aniline is reacted with a thioether-containing electrophile to set the stage for an intramolecular cyclization. luc.edu The electron-withdrawing fluorine atoms can influence the reactivity of the aniline and the subsequent cyclization steps, potentially requiring modified reaction conditions.

Functionalization for Surface Chemistry and Nano-Science Applications

The high fluorine content of this compound and its derivatives makes them attractive candidates for applications in surface science, particularly for creating hydrophobic, oleophobic, and low-adhesion surfaces.

To be used as a surface modification agent, the molecule must be equipped with a functional group that can covalently bond to a target surface (e.g., silicon, gold, or other metals). This is achieved by functionalizing this compound via nucleophilic aromatic substitution. One of the reactive fluorine atoms can be displaced by a nucleophile containing a suitable anchoring group. For example, reaction with a thiol-containing nucleophile (e.g., sodium hydrosulfide (B80085) followed by alkylation with a protected thiol) would introduce a thiol group for binding to gold surfaces. Similarly, reaction with a molecule containing a terminal alkene or alkyne, followed by hydrosilylation, can install a silane (B1218182) group for binding to silica (B1680970) or glass surfaces. The resulting molecule combines the surface-active anchoring group with a highly fluorinated aromatic "head group" that dictates the surface properties.

Once a derivative of this compound bearing an appropriate anchor group (like a thiol or silane) is synthesized, it can be used to form self-assembled monolayers (SAMs) on corresponding substrates. oaepublish.commdpi.com When a substrate, such as a gold wafer, is immersed in a dilute solution of the thiolated derivative, the molecules spontaneously adsorb onto the surface via the formation of strong gold-sulfur bonds. mdpi.com The molecules then arrange themselves into a highly ordered, dense monolayer.

The resulting surface would be terminated by the fluorinated methoxy-nitrobenzene moiety. The high fluorine content would create a surface with very low surface energy, leading to strong hydrophobic and oleophobic properties. Such surfaces are valuable for applications including anti-fouling coatings, low-friction interfaces in microelectromechanical systems (MEMS), and in the fabrication of microarrays and biosensors. oaepublish.com The nitro group within the SAM could also be electrochemically addressed or chemically modified after monolayer formation, providing a means to further tune the surface chemistry.

Future Research Directions and Unexplored Avenues for 1,3,4 Trifluoro 5 Methoxy 2 Nitrobenzene

Novel Catalytic Strategies for Environmentally Benign Transformations

Future research should prioritize the development of green and sustainable catalytic methods for the transformation of 1,3,4-trifluoro-5-methoxy-2-nitrobenzene. The electron-withdrawing nature of the nitro and fluoro groups makes the aromatic ring susceptible to certain reactions, but also presents challenges in selectivity and catalyst stability. nih.gov

Key areas for exploration include:

Selective Nitro Group Reduction: While standard methods for reducing nitroarenes are well-known, future work could focus on highly selective, low-impact catalytic systems. This includes the use of heterogeneous catalysts, such as palladium nanoparticles supported on magnetic materials, which offer high efficiency and easy recyclability. nih.gov Electrosynthesis presents another green alternative, using electrical current for the controlled, six-electron reduction of the nitro group to an amine, avoiding harsh chemical reductants. acs.org

Catalytic C-F Bond Functionalization: The selective activation and substitution of a specific C-F bond in the presence of others is a significant challenge. Research into transition-metal catalysis, particularly with Pd(0) or copper complexes, could uncover conditions for regioselective nucleophilic aromatic substitution (SNAAr) reactions under milder conditions than traditionally required.

Photocatalysis: The application of visible-light photocatalysis could unlock novel reaction pathways. For instance, single-electron transfer (SET) mechanisms could be exploited for the functionalization of the molecule, potentially leading to derivatives that are inaccessible through conventional thermal reactions.

Catalytic StrategyPotential TransformationAdvantages
Supported Nanoparticles (e.g., Pd on Fe3O4)Selective reduction of -NO2 to -NH2High efficiency, catalyst recyclability, mild conditions. nih.gov
ElectrosynthesisControlled reduction of -NO2 to -NH2 or hydroxylamine (B1172632)Avoids chemical reagents, high current efficiency, scalable. acs.org
Pd(0)/Cu CatalysisRegioselective C-F bond substitutionMilder reaction conditions, potential for cross-coupling reactions. acs.org
Visible-Light PhotocatalysisC-H or C-F functionalization via radical intermediatesAccess to novel reaction pathways, use of sustainable energy source.

Integration into Automated and High-Throughput Synthesis Platforms

The structural motif of this compound is valuable for creating libraries of compounds for screening purposes, particularly in medicinal and materials chemistry. Integrating its synthesis and derivatization into automated platforms is a logical next step.

Flow Chemistry: Continuous flow chemistry offers significant advantages for reactions involving nitroaromatic compounds, which can be hazardous. mit.edu Flow reactors provide superior control over reaction parameters (temperature, pressure, stoichiometry) and enhance safety by minimizing the volume of reactive intermediates at any given time. beilstein-journals.org Future work could focus on developing robust flow protocols for the nitration of the precursor, 1,3,4-trifluoro-5-methoxybenzene, and subsequent nucleophilic substitution reactions to generate diverse derivatives. mit.edubeilstein-journals.org

Robotic Synthesis: High-throughput synthesis platforms, utilizing laboratory robotics, could be employed to rapidly explore the chemical space around the core structure. By systematically varying nucleophiles, reaction conditions, and catalysts in a parallel format, researchers can generate large libraries of analogues for biological or material property screening.

Exploration of Bio-Inspired Synthetic Routes and Biocatalysis

Biocatalysis offers an environmentally friendly approach to chemical synthesis, providing exceptional selectivity under mild conditions. nih.gov The application of enzymes to transform this compound is a largely unexplored but highly promising field. nih.gov

Potential biocatalytic transformations include:

Enzymatic Nitro Reduction: Nitroreductases are a class of enzymes capable of selectively reducing nitro groups. mdpi.com Employing these enzymes, either isolated or in whole-cell systems, could provide a green route to the corresponding aniline (B41778) derivative, 2-amino-1,3,4-trifluoro-5-methoxybenzene, a key building block for many heterocyclic compounds.

Cytochrome P450-Mediated Reactions: Cytochrome P450 enzymes are known to catalyze a wide range of oxidative reactions, including hydroxylations and O-demethylation. nih.gov Engineered P450s could potentially be used to introduce hydroxyl groups onto the aromatic ring or to selectively demethylate the methoxy (B1213986) group, providing routes to novel derivatives. nih.govnih.gov

Fluorine Biocatalysis: While challenging, the direct enzymatic formation of C-F bonds using fluorinases is a burgeoning field. nih.gov More relevant for this substrate would be the use of dehalogenases that could selectively remove a fluorine atom, or other enzymes that can tolerate and modify highly fluorinated substrates. nih.gov

Deep Learning and AI-Assisted Retrosynthesis for Derivatives of this compound

Modern artificial intelligence (AI) and deep learning models are revolutionizing how synthetic routes are designed. arxiv.org These tools can analyze vast reaction databases to predict novel and efficient pathways to complex target molecules. researchgate.net

For derivatives of this compound, AI could be instrumental in:

Designing Novel Synthetic Routes: AI-powered retrosynthesis tools, such as those based on Transformer models, can propose synthetic plans by working backward from a desired complex derivative. dntb.gov.ua This can uncover non-intuitive disconnections and suggest innovative uses of this compound as a starting material. mdpi.comresearchgate.net

Predicting Reaction Outcomes: Machine learning models can be trained to predict the success and yield of potential reactions, helping chemists to prioritize experiments and avoid unproductive routes. This is particularly valuable for complex, polysubstituted aromatics where multiple reaction sites and competing pathways are possible. researchgate.net

Identifying New Derivatives: Generative AI models can design novel molecules with desired properties (e.g., specific biological activities or material characteristics) that incorporate the this compound core. The AI can then work in tandem with retrosynthesis tools to ensure the designed molecules are synthetically accessible. dntb.gov.ua

Unveiling Novel Reactivity Patterns under Extreme Conditions (e.g., High Pressure, Cryogenic Temperatures)

Exploring the chemistry of this compound under non-standard conditions could reveal unprecedented reactivity and selectivity.

High-Pressure Chemistry: Applying high pressure (in the GPa range) can significantly alter reaction rates and equilibria, particularly for reactions with a negative activation volume. For nucleophilic aromatic substitution on this substrate, high pressure could potentially lower the activation barrier, allowing reactions to proceed at lower temperatures or with less reactive nucleophiles. It may also influence the regioselectivity of substitution among the three fluorine atoms.

Cryogenic Chemistry: Performing reactions at very low temperatures can enhance selectivity by favoring the kinetic product. It also allows for the trapping and characterization of highly reactive intermediates that are transient at ambient temperatures. Cryogenic studies could provide mechanistic insights into substitution reactions or interactions with strong Lewis acids.

Advanced Characterization Techniques for In-situ Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics involving this compound is crucial for process optimization and control. Advanced, in-situ analytical techniques are essential for this purpose.

In-situ Spectroscopy (FTIR, Raman): Process analytical technologies like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy allow for the real-time monitoring of reactant consumption and product formation without sampling. mt.com This provides immediate feedback on reaction progress, enabling precise control and the identification of reaction endpoints or intermediate build-up.

In-situ NMR Spectroscopy: For detailed mechanistic studies, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. researchgate.net Given the presence of fluorine, ¹⁹F NMR, in particular, would be highly informative for tracking the fate of each fluorine atom during substitution reactions, helping to elucidate regioselectivity and reaction kinetics. beilstein-journals.org

TechniqueInformation GainedApplication for this compound
In-situ FTIR/RamanReal-time concentration of functional groups (-NO2, C-F, C-O)Monitoring nitration, reduction, and substitution reactions for process optimization. mt.com
In-situ NMR (¹H, ¹³C, ¹⁹F)Detailed structural information, identification of intermediates, kineticsElucidating reaction mechanisms, determining regioselectivity in C-F substitutions. researchgate.netbeilstein-journals.org
Mass SpectrometryIdentification of products and byproductsAnalysis of reaction mixtures in flow chemistry setups.

Q & A

Q. What are the key considerations for synthesizing 1,3,4-trifluoro-5-methoxy-2-nitrobenzene in a laboratory setting?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a benzene derivative. For example, nitration of a fluorinated precursor (e.g., 1,3,4-trifluoro-5-methoxybenzene) using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration. The methoxy group acts as an ortho/para director, but steric and electronic effects of fluorine substituents may alter regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical due to polar byproducts .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer :
  • X-ray crystallography : Use SHELXL for refinement of single-crystal data, with WinGX for data processing and ORTEP for visualization .
  • Spectroscopy : Compare 19F^{19}\text{F} NMR chemical shifts (δ ~-60 to -110 ppm for CF₃ groups) and 1H^{1}\text{H} NMR (methoxy singlet at δ ~3.8–4.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation of nitro group-derived toxic vapors.
  • Store in airtight containers away from reducing agents to prevent explosive decomposition.
  • Dispose of waste via approved hazardous chemical protocols, as outlined in safety data sheets for structurally similar nitroaromatics .

Advanced Research Questions

Q. How do electronic effects of fluorine and nitro groups influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nitro and fluorine groups deactivate the aromatic ring, making nucleophilic substitution challenging. However, the meta-fluorine positions may participate in directed ortho-metalation (DoM) for functionalization. Computational modeling (DFT) can predict reactive sites by analyzing electrostatic potential maps and Fukui indices .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer :
  • Variable Analysis : Optimize reaction parameters (e.g., temperature, solvent polarity). For example, DMF enhances solubility in SNAr reactions but may promote side reactions at high temperatures .
  • Byproduct Identification : Use LC-MS or GC-MS to detect impurities. Compare with literature data for analogous trifluoromethyl-nitrobenzene systems .

Q. How can computational tools predict the crystal packing and stability of this compound?

  • Methodological Answer :
  • SHELX Suite : Refine X-ray data to determine intermolecular interactions (e.g., F···H hydrogen bonds).
  • Mercury Software : Analyze packing diagrams to assess π-π stacking and van der Waals interactions influenced by fluorine substituents .

Q. What challenges arise in achieving regioselective functionalization of the benzene ring?

  • Methodological Answer : Competing directing effects of nitro (-NO₂), methoxy (-OCH₃), and fluorine (-F) groups require protective strategies. For example:
  • Temporarily reduce the nitro group to -NH₂ to alter directing behavior.
  • Use transition-metal catalysis (e.g., Pd-mediated C-H activation) to target specific positions .

Data Contradiction and Validation

Q. How should researchers validate conflicting spectroscopic data for this compound?

  • Methodological Answer :
  • Cross-validate NMR assignments using 13C^{13}\text{C}-19F^{19}\text{F} coupling constants and DEPT experiments.
  • Compare experimental IR spectra (stretching frequencies for NO₂ ~1520–1350 cm⁻¹) with computational results (e.g., Gaussian 16) .

Q. Why might crystallization attempts fail, and how can this be addressed?

  • Methodological Answer :
  • Solvent Selection : Test mixed solvents (e.g., DCM/hexane) to modulate polarity.
  • Seeding : Introduce microcrystals of a structurally similar compound (e.g., 2,3,4-trifluoro-5-nitrobenzoic acid) to induce nucleation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.